molecular formula C15H13Cl2N5O B2830877 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 338403-62-6

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B2830877
CAS No.: 338403-62-6
M. Wt: 350.2
InChI Key: XZSKGGNGGUPRLL-UHFFFAOYSA-N
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Description

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves the reaction of 3,4-dichloroaniline with a triazole derivative under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to its specific combination of a dichlorophenyl group and a morpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O/c16-11-2-1-10(9-12(11)17)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKGGNGGUPRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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